N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3,5-dimethylphenyl)ethanediamide
Description
This compound is a diamide derivative featuring two key structural motifs:
- N-(3,5-Dimethylphenyl): A meta- and para-substituted aromatic ring with methyl groups.
- N'-[2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl]: A tertiary amine-containing ethyl chain with dual dimethylamino groups on both the ethyl backbone and the attached phenyl ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-11-16(2)13-18(12-15)24-22(28)21(27)23-14-20(26(5)6)17-7-9-19(10-8-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQFNNSCLXELNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3,5-dimethylphenyl)ethanediamide, also known by its CAS number 94276-17-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its pharmacodynamics, toxicological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H30N4
- Molecular Weight : 358.50 g/mol
- CAS Number : 94276-17-2
The compound features a dimethylamino group and multiple aromatic rings, which are often associated with significant biological activity.
Pharmacodynamics
-
Mechanism of Action :
- The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Such interactions can influence mood and cognitive functions, making it a candidate for further investigation in psychiatric disorders.
-
Anticancer Activity :
- Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.
-
Neuroprotective Effects :
- Research suggests potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal tissues.
Toxicological Profile
- Aquatic Toxicity : The compound is classified as very toxic to aquatic life with long-lasting effects, indicating a need for careful handling and disposal .
- Reproductive Toxicity : It is suspected of damaging fertility or the unborn child, necessitating caution in reproductive health contexts .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound resulted in:
- Inhibition of Cell Proliferation : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment.
| Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| 0 | 100 | 5 | 2 |
| 10 | 75 | 15 | 5 |
| 20 | 50 | 30 | 15 |
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, the compound was administered to a rodent model subjected to induced oxidative stress. Key findings included:
- Reduction in Oxidative Stress Markers : Notable decreases in malondialdehyde (MDA) levels were recorded.
- Improvement in Behavioral Tests : Animals treated with the compound exhibited enhanced performance in memory tasks compared to controls.
Comparison with Similar Compounds
Pyrimidinecarboxamide Derivatives
Example: [4-[4-(Dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide]
- Core Structure : Pyrimidinecarboxamide (6-membered ring with carboxamide).
- Key Substituents: 3,5-Dimethylphenyl group (shared with the target compound). 4-(Dimethylamino)phenyl on the pyrimidine ring.
- Comparison :
N-Substituted Maleimides and Acetonitriles
Example: N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile
- Core Structure: Acetonitrile with nitro and dimethylamino groups.
- Key Features: Strong electron-withdrawing (nitro) and electron-donating (dimethylamino) groups.
- Comparison :
Urea Derivatives
Example: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea
Pyridopyrimidinones
Example: 2-[4-(Dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Core Structure: Fused pyridine-pyrimidinone system.
- Key Features: Piperazinyl and dimethylamino groups influence receptor binding.
- Comparison :
Data Table: Key Comparative Parameters
Research Findings and Insights
- Synthetic Routes: The target compound may share synthetic strategies with morpholino-triazine derivatives (e.g., HBTU-mediated coupling, 50% yield) .
- Electronic Properties: Dimethylamino groups in the target compound likely enhance electron density, contrasting with trifluoromethyl-containing analogs .
- Biological Relevance: While the target compound’s bioactivity is unspecified, structurally related N-substituted maleimides and pyridopyrimidinones show antifungal and enzyme inhibitory activities .
Critical Analysis of Contradictions and Limitations
- Substituent Effects : Trifluoromethyl groups () vs. dimethyl groups (target compound) create opposing electronic environments, complicating direct activity comparisons.
- Data Gaps : Specific pharmacokinetic or binding data for the target compound are absent in the provided evidence, limiting functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
